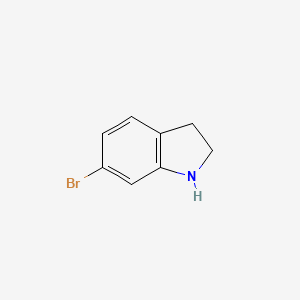

6-Bromoindoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYZAHZABCWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518084 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63839-24-7 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoindoline and Its Precursors/derivatives

Classical and Conventional Synthetic Routes

The traditional approaches to synthesizing 6-bromoindoline and its analogs often involve multi-step sequences that may include the bromination of a pre-formed indole (B1671886) or indoline (B122111) ring, or the construction of the heterocyclic core from acyclic precursors.

Bromination of Indoline and Indole Analogs

The introduction of a bromine atom onto the indole or indoline scaffold is a key transformation. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Achieving regioselective bromination at the C-6 position of the indole nucleus is a significant synthetic challenge due to the high reactivity of the pyrrole (B145914) ring, particularly at the C-3 position. bridgew.eduresearchgate.net However, several strategies have been developed to direct bromination to the benzene (B151609) portion of the molecule.

One effective method involves the introduction of an electron-withdrawing group at the C-3 position, such as a carboxylate or a formyl group. For instance, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield methyl 5,6-dibromoindole-3-carboxylate with high regioselectivity. nih.govrsc.org This dibrominated product can then be further manipulated to access the parent 5,6-dibromoindole. nih.gov

In another approach, protecting the nitrogen atom and introducing an electron-withdrawing substituent can deactivate the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. An efficient route to methyl 6-bromoindolyl-3-acetate was achieved by first introducing electron-withdrawing groups at the N-1 and C-8 positions of methyl indolyl-3-acetate. researchgate.net Subsequent bromination with bromine in carbon tetrachloride led to the desired C-6 bromo derivative in high yield. researchgate.net The regioselectivity of this bromination has been confirmed by NMR spectroscopy and X-ray diffraction analysis. researchgate.net

The bromination of 3-substituted indoles can also be influenced by the nature of the substituent at the 3-position. For example, the reaction of 3-tert-butylindole with N-bromosuccinimide (NBS) in acetic acid yielded the 6-bromoindole (B116670) derivative, as the bulky tert-butyl group sterically hinders the electrophilic attack at the 3-position. clockss.org

N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most commonly employed reagents for the electrophilic bromination of indoles. clockss.orgjst.go.jp The choice of reagent and reaction conditions can significantly influence the outcome of the reaction.

NBS is a versatile reagent that can lead to different products depending on the reaction medium. For example, the bromination of 3-alkylindoles with NBS in anhydrous media typically yields 2-bromoindoles, while in aqueous media, oxindoles are formed. clockss.org The use of two molar equivalents of NBS with 3-alkylindoles can lead to the formation of 2,6-dibromoindoles. clockss.org The reaction is believed to proceed through a 3-bromoindolenine intermediate, which can then rearrange. clockss.org

Molecular bromine (Br₂) in a suitable solvent like acetic acid is also a standard method for brominating indoles. As mentioned earlier, the reaction of methyl indole-3-carboxylate with bromine in acetic acid provides a regioselective route to the 5,6-dibromo derivative. nih.govrsc.org

The bromination of substituted indoles with NBS can also lead to the formation of 1-bromoindoles or 3-bromoindolenines, which are themselves useful brominating agents. jst.go.jp The stability and subsequent reactivity of these intermediates depend on the substituents present on the indole ring. For instance, bromination of 2-ethylsulfonylindoles with NBS in methylene (B1212753) chloride gives 1-bromoindoles, which can be converted to 3-bromoindolenines upon heating. jst.go.jp These intermediates can then undergo intramolecular rearrangement to yield brominated indoles. clockss.orgjst.go.jp

A summary of representative bromination reactions is presented in the table below.

| Starting Material | Brominating Agent | Solvent | Major Product(s) | Reference(s) |

| Methyl indole-3-carboxylate | Br₂ | Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.gov, rsc.org |

| 3-tert-Butylindole | NBS | Acetic Acid | 6-Bromoindole | clockss.org |

| 2-Ethylthioindoles | NBS | Carbon Tetrachloride | 3-Bromoindolenines | jst.go.jp |

| 2-Ethylsulfonylindoles | NBS | Methylene Chloride | 1-Bromoindoles | jst.go.jp |

Regioselective Bromination Strategies

Cyclization Reactions for Indoline Ring Formation

The construction of the indoline ring system is a fundamental aspect of synthesizing this compound and its derivatives. A variety of cyclization strategies have been developed, often starting from appropriately substituted anilines or nitroarenes.

One powerful method is the palladium-catalyzed aza-Heck cyclization. nih.gov This approach allows for the synthesis of indolines from N-hydroxy anilines, which can be readily accessed from the corresponding nitroarenes. nih.gov This method is advantageous due to its functional group tolerance and its ability to construct complex indoline scaffolds, including those with fully substituted carbons at the C-2 position. nih.gov

Another strategy involves a reduction/cyclization cascade reaction. jyu.fi In this approach, nitro-substituted precursors are reduced with iron in acidic conditions at elevated temperatures, leading directly to a variety of polycyclic indolines in good to excellent yields. jyu.fi This method has been successfully applied to the synthesis of alkaloids like tryptanthrin. jyu.fi

Photocatalytic intramolecular reductive cyclization offers a modern and environmentally friendly route to indolines. clockss.org This method utilizes an organic photocatalyst, such as 10-phenylphenothiazine (Ph-PTZ), to initiate the cyclization of N-allyl-2-iodoanilines. The reaction proceeds through the generation of an aryl radical, which undergoes a 5-exo-trig cyclization to form the indoline ring. clockss.org

Classical named reactions also provide pathways to the indole nucleus, which can then be reduced to the indoline. These include the Fischer, Madelung, and Reissert indole syntheses, which involve the cyclization of arylhydrazones, 2-(acylamino)-toluenes, and o-nitrophenylpyruvic esters, respectively. bhu.ac.in The resulting indoles can be reduced to indolines using reagents such as zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.in

Derivatization of Existing Bromoindoline/Indole Cores

Once the 6-bromoindole or this compound core is established, it can be further functionalized to create a diverse range of derivatives.

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic rings, including indoles. pcbiochemres.comwikipedia.org The reaction of 6-bromoindole with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), leads to the introduction of a formyl group at the C-3 position. pcbiochemres.comresearchgate.net The initial product is an iminium salt, which is then hydrolyzed to afford the 6-bromoindole-3-carboxaldehyde (B99375). pcbiochemres.comwikipedia.org

This transformation is a key step in the synthesis of various biologically active molecules. For example, 6-bromoindole-3-carbinol, a compound with potential anti-tumor properties, was synthesized from 6-bromoindole via a Vilsmeier-Haack formylation followed by reduction. researchgate.net

The reaction conditions for the Vilsmeier-Haack formylation can be optimized to improve yields. For instance, the reaction of 6-bromoindole with formaldehyde (B43269) in the presence of iron(III) chloride as a catalyst in dimethylformamide (DMF) has been reported.

A summary of the Vilsmeier-Haack formylation of 6-bromoindole is provided in the table below.

| Starting Material | Reagents | Product | Reference(s) |

| 6-Bromoindole | POCl₃, DMF | 6-Bromoindole-3-carboxaldehyde | researchgate.net, pcbiochemres.com |

Alkylation Reactions (e.g., N-alkylation of this compound-2,3-dione)

The nitrogen atom of the indoline ring system, particularly in its oxidized form this compound-2,3-dione (commonly known as 6-bromoisatin), is a frequent site for alkylation. This modification is a critical step in the synthesis of a wide array of derivatives. researchgate.net N-alkylation enhances the solubility of resulting compounds and is a key strategy for introducing structural diversity. researchgate.netakjournals.com

A common and effective method for N-alkylation involves phase transfer catalysis (PTC). researchgate.netbozok.edu.tr In a typical procedure, 6-bromoisatin (B21408) is reacted with various alkylating agents, such as alkyl or benzyl (B1604629) halides, in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.net A base, typically potassium carbonate (K₂CO₃), is used in a solvent like N,N-Dimethylformamide (DMF) at room temperature. researchgate.net This method has been successfully employed to synthesize a series of new N-alkyl 6-bromoisatin derivatives in good yields, generally ranging from 75–85%. researchgate.net

The reaction can be generalized as follows: 6-bromoisatin + R-X → N-alkyl-6-bromoisatin

Where R-X is the alkylating agent.

Detailed research findings have demonstrated the versatility of this reaction with a variety of alkylating agents. researchgate.net

Table 1: Examples of N-Alkylation of 6-bromoisatin under Phase Transfer Catalysis Conditions researchgate.net Data synthesized from research findings. researchgate.net

| Alkylating Agent | Catalyst/Base/Solvent | Reaction Time | Product Yield |

| 4-Methylbenzyl bromide | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

| Propargyl bromide | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

| Ethyl bromide | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

| 1,3-Dibromopropane | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

| Benzyl bromide | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

| 1,10-Dibromodecane | TBAB / K₂CO₃ / DMF | 12 h | Good (75-85%) |

Functional Group Interconversions (e.g., oxidation to carboxylic acid, reduction to alcohol)

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com For this compound derivatives, key FGIs include the oxidation of side chains to carboxylic acids and the reduction of carbonyl or carboxyl groups to alcohols.

Oxidation to Carboxylic Acid: The synthesis of 6-bromoindole carboxylic acids can be achieved through various oxidative routes. For instance, 6-bromo-1H-indole-3-carboxylic acid can be synthesized from 6-bromo-1H-indole via a two-step process involving carboxylation followed by hydrolysis. While direct oxidation of the indole ring itself is challenging, functional groups attached to the ring can be oxidized. For example, the oxidation of primary alcohols is a standard method for preparing carboxylic acids, typically using reagents like acidified potassium dichromate. science-revision.co.uk A patent describes a multi-step synthesis starting from 6-bromoindole that involves a Friedel-Crafts reaction and subsequent amidation, reduction, and protection steps, showcasing a series of interconversions to reach a target molecule. google.com

Reduction to Alcohol: The reduction of carbonyl functionalities, such as ketones or carboxylic acids, on the 6-bromoindole scaffold to the corresponding alcohols is a well-established transformation. Aldehydes and ketones can be readily reduced using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org The hydride anion effectively acts as a nucleophile, attacking the carbonyl carbon to form an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org

Specific examples involving 6-bromoindole derivatives include:

Reduction of a Carboxylic Acid: 6-Bromo-1H-indole-3-carboxylic acid can be reduced to 6-bromoindole-3-methanol.

Reduction of an Ester: The ester group in (+)-tert-Butyl 6-bromo-3-(1-ethoxycarbonyl-2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate has been reduced to a diol using lithium borohydride (LiBH₄) in high yield (75%). nih.gov

Reduction of the Indole Ring: The indole ring of 6-bromoindole-2-carboxylic acid can be selectively reduced to the corresponding this compound-2-carboxylic acid using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, without affecting the bromine or carboxylic acid groups.

Table 2: Examples of Functional Group Interconversions Data based on reported synthetic transformations. nih.gov

| Starting Material | Reaction Type | Reagents/Conditions | Product |

| 6-Bromo-1H-indole-3-carboxylic acid | Reduction | Not specified | 6-Bromoindole-3-methanol |

| (+)-tert-Butyl 6-bromo-3-(1-ethoxycarbonyl-2,2,2-trifluoro-1-hydroxyethyl)-1H-indole-1-carboxylate | Reduction | LiBH₄, THF, EtOH | (+)-tert-Butyl 6-bromo-3-(1,1,1-trifluoro-2,3-dihydroxypropan-2-yl)-1H-indole-1-carboxylate nih.gov |

| 6-Bromoindole-2-carboxylic acid | Reduction | H₂ (1 atm), Pd/C, MeOH, RT | This compound-2-carboxylic acid |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound derivatives. These methods aim to reduce waste, lower energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netugm.ac.id This technology has been successfully applied to the synthesis of brominated indole derivatives. mdpi.com Researchers have optimized the synthesis of 5-bromo and 6-bromo indole 3-carboxylate derivatives using microwave irradiation. mdpi.com The formation of these brominated indoles in high yields and in short timeframes is particularly advantageous as they are key precursors for widely used cross-coupling reactions. mdpi.com Microwave heating has also been employed in multicomponent reactions to generate complex heterocyclic systems from simpler precursors. jchemrev.comnih.gov

Ultrasound-Assisted Reactions

The use of ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. mdpi.comrsc.org This method, known as sonochemistry, promotes reactions through acoustic cavitation. A rapid and practical protocol for synthesizing derivatives of 5-bromopyridine, a related heterocyclic structure, has been developed using ultrasound irradiation, proving more efficient than conventional methods. researchgate.net In some cases, ultrasound assistance has dramatically reduced reaction times from days to hours, required significantly less solvent, and simplified work-up procedures. mdpi.com For the synthesis of 3-substituted indoles, a deep eutectic solvent (DES) was used as a catalyst under solvent-free sonication, highlighting a combination of green approaches. rsc.org

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org These reactions align well with the principles of green chemistry by reducing the number of synthetic steps and purification processes. Indoline-2,3-dione (isatin) and its derivatives are common starting materials in MCRs. researchgate.net For example, a multi-component reaction of indoline-2,3-dione derivatives, malononitrile, carbon disulfide, and dimedone has been used to synthesize complex spiro[indoline-3,4′- researchgate.netCurrent time information in Bangalore, IN.dithiine] derivatives with high efficiency. researchgate.net The Ugi four-component reaction has also been utilized to create libraries of indole derivatives. mdpi.com Such strategies could be readily adapted for this compound precursors like 6-bromoisatin to generate novel and complex molecular architectures.

Catalyst-Free and Solvent-Free Conditions

Performing reactions without the need for catalysts or solvents represents a significant achievement in green synthesis. These conditions minimize waste and reduce the environmental impact of chemical processes. Methods have been developed for the synthesis of inhibitors based on 6-bromoindole under catalyst-free and solvent-free conditions. nih.gov Additionally, some multicomponent reactions can be performed under solvent-free mechanochemical conditions. researchgate.net The synthesis of 3-substituted indoles has been achieved via a three-component reaction under solvent-free conditions assisted by ultrasound, demonstrating the synergy between different green chemistry techniques. rsc.org

Application of Green Solvents (e.g., water, ionic liquids)

The use of green solvents is a cornerstone of sustainable chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal medium for many organic reactions. For instance, the synthesis of 3-substituted indoles has been successfully carried out in aqueous media using various catalysts. rsc.org One notable example is the use of sodium lauryl sulfate (B86663) (SDS) as a catalyst for the condensation of salicylaldehyde, malononitrile, and substituted indoles in water at room temperature, which affords the desired products in excellent yields. rsc.org

Ionic liquids (ILs), which are salts with low melting points, have also emerged as promising green solvents and catalysts for indole synthesis. rsc.orgscielo.org.mxnih.gov Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. For example, the Brønsted acid ionic liquid [DMAP-H]HSO4 has been used as a catalyst for the one-pot, three-component reaction of aldehydes, malononitrile, and indole in water, providing high yields in short reaction times. rsc.org Another approach utilized an N-heterocyclic iod(az)olium salt as a catalyst in water, achieving good to excellent yields of bis(indolyl)methanes with a low catalyst loading of just 0.5 mol%. beilstein-journals.orgnih.gov

Utilization of Nanocatalysts and Green Catalysts

Nanocatalysts and other green catalysts offer significant advantages in terms of activity, selectivity, and recyclability. The high surface-area-to-volume ratio of nanocatalysts often leads to enhanced catalytic performance. rsc.org For instance, a nanocomposite biocatalyst, Fe3O4@SiO2@D-NHCS-Tr, has been developed for the synthesis of indol-3-yl-4H-chromene derivatives under solvent-free conditions, yielding excellent results. rsc.org This catalyst combines the magnetic properties of iron oxide nanoparticles for easy separation with the catalytic activity of the enzyme trypsin. rsc.org The development of water-dispersible core-shell nanocatalysts has also been established as a strategy for creating reusable and efficient catalytic systems. nih.gov

Furthermore, organocatalysis, which uses small organic molecules as catalysts, represents a green alternative to metal-based catalysts. rsc.org N-heterocyclic iod(az)olium salts have been employed as halogen-bonding organocatalysts for the Friedel–Crafts type reaction between indoles and aldehydes. rsc.org This method is noted for being mild, inexpensive, and environmentally friendly. rsc.org

Continuous Flow Systems in Industrial Production

Continuous flow chemistry has become a transformative technology in chemical manufacturing, offering improved safety, efficiency, and scalability compared to traditional batch processes. chim.itcontractpharma.combeilstein-journals.org These systems are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. contractpharma.com The enhanced heat and mass transfer in microreactors can lead to higher yields and purities, as well as reduced reaction times. chim.it

The synthesis of indole derivatives has been successfully translated to continuous flow systems. For example, the Fischer indole synthesis and the Hemetsberger–Knittel reaction have been adapted to flow conditions, demonstrating significant improvements in productivity. mdpi.com A two-step flow process has been developed for the synthesis of indoline derivatives via reductive cyclization and N-alkylation, avoiding the need to isolate the intermediate indole. researchgate.net While specific industrial-scale continuous flow synthesis of this compound is not extensively detailed in the provided results, the principles and successes with related indole and indoline syntheses strongly suggest its applicability. chim.itresearchgate.net

Biocatalytic Approaches (e.g., enzyme-catalyzed halogenation)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild and environmentally friendly conditions. nih.govresearchgate.netnih.gov Flavin-dependent halogenases (FDHs) are a class of enzymes that can selectively introduce halogen atoms onto aromatic substrates, often at positions that are difficult to functionalize using traditional chemical methods. chemistryviews.orgacs.org

The enzyme RebH, a tryptophan 7-halogenase, and its variants have been extensively studied for the halogenation of indoles. nih.govacs.org Engineered RebH variants have shown the ability to halogenate a variety of indole derivatives. chemistryviews.org A one-pot, multi-enzyme cascade system has been developed for the synthesis of 5-, 6-, and 7-bromoindole (B1273607) from tryptophan, demonstrating the power of biocatalysis for regioselective synthesis. researchgate.netd-nb.info Specifically, the sequential use of a halogenase and a tryptophanase allows for the selective production of 6-bromoindole. researchgate.netd-nb.info Furthermore, unspecific peroxygenases (UPOs) have been shown to catalyze the conversion of halogenated indoles, such as 6-bromoindole, into indigo (B80030) dyes. mdpi.com

Advanced Synthetic Strategies

Beyond greener approaches, advanced synthetic strategies involving transition metal catalysis have become indispensable for the construction of complex molecules from this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgacs.orgresearchgate.netmit.edu These reactions are characterized by their high functional group tolerance and mild reaction conditions. nobelprize.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.govwikipedia.org This reaction has been applied to bromoindoles, although challenges can arise with unprotected N-H groups which can inhibit the catalyst. nih.gov

Despite these challenges, successful Suzuki-Miyaura couplings of bromoindoles have been reported. For example, the coupling of 5-bromoindole (B119039) with phenylboronic acid has been achieved using ligand-free, solvent-stabilized palladium nanoparticles as the catalyst. researchgate.net The development of robust catalyst systems is crucial for expanding the scope of this reaction to include substrates like 6-bromoindole, enabling the synthesis of a wide array of 6-arylindoline derivatives. Research into the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has shown good to excellent yields with a variety of boronic esters, indicating the feasibility of applying similar conditions to 6-bromoindole. nih.gov

Below is an interactive table summarizing research findings on the Suzuki-Miyaura cross-coupling of bromoindoles.

| Bromoindole Substrate | Coupling Partner | Catalyst System | Key Findings | Reference(s) |

| 5-Bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles | Successful coupling under mild conditions. | researchgate.net |

| Unprotected ortho-bromoanilines | Various boronic esters | Palladium catalyst | Good to excellent yields, demonstrating robustness. | nih.gov |

| Nitrogen-rich heterocycles (e.g., indazoles, indoles) | Various boronic acids | Palladium precatalysts P1 or P2 | Effective for unprotected N-H substrates under mild conditions. | nih.gov |

Carbonylation Products

While this compound itself is primarily a reduced form, its aromatic precursor, 6-bromoindole, is frequently used in carbonylation reactions to generate a variety of valuable derivatives. Palladium-catalyzed carbonylation reactions of unprotected bromoindoles have been successfully implemented with a range of N- and O-nucleophiles. acs.orgnih.gov This method provides a direct, one-step synthesis of various indole carboxylic acid derivatives. acs.org

A notable application is the aminocarbonylation of 6-bromoindole with specific arylethylpiperazines, such as 2-(4-fluorophenyl)ethylpiperazine. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This palladium-catalyzed reaction proceeds in excellent yields (typically 92-99%) and serves as a direct route to compounds with potential central nervous system (CNS) activity. acs.org The process demonstrates that protection of the indole nitrogen is not necessary, simplifying the synthetic sequence. acs.orgnih.gov These carbonylation products can subsequently be reduced to the corresponding indoline derivatives if desired.

Synthesis of 6-Alkylthioindoles

The bromine atom at the 6-position of the indole ring serves as an effective leaving group for the introduction of sulfur-based functional groups. The synthesis of 6-alkylthioindoles from 6-bromoindole is a key transformation that provides precursors for various biologically active molecules. sigmaaldrich.comsigmaaldrich.com A common method involves the cleavage of disulfide bonds with organometallic reagents. ki.se

One established procedure for preparing 6-alkylthioindoles involves a metal-halogen exchange followed by quenching with a disulfide. For instance, treatment of 6-bromoindole with potassium hydride and tert-butyllithium (B1211817) generates a lithiated indole species. This intermediate is then reacted with a disulfide, such as methyl disulfide or ethyl disulfide, to yield the corresponding 6-methylthioindole or 6-ethylthioindole. ki.se This approach is a crucial step in the synthesis of various substituted indoles.

Phase Transfer Catalysis (PTC) in Alkylation Reactions

Phase Transfer Catalysis (PTC) offers an efficient and effective method for the alkylation of indoline derivatives, particularly at the nitrogen atom. This technique is especially useful for reactions involving a solid or aqueous base and an organic solvent, facilitating the transfer of the nucleophile between phases.

The N-alkylation of 6-bromoisatin (this compound-2,3-dione), a significant derivative of this compound, has been extensively studied under PTC conditions. researchgate.netbozok.edu.tr In a typical procedure, 6-bromoisatin is reacted with a variety of alkylating agents in the presence of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), and a base like potassium carbonate (K₂CO₃) in an organic solvent like N,N-dimethylformamide (DMF). researchgate.net This method has been used to synthesize a range of new N-alkylated 6-bromoisatin derivatives in good yields (75–85%). researchgate.net

The versatility of this PTC method is demonstrated by the wide array of alkylating agents that can be employed, as detailed in the table below.

Table 1: Examples of N-Alkylation of 6-Bromoisatin using Phase Transfer Catalysis

| Alkylating Agent | Product |

|---|---|

| 4-Methylbenzyl bromide | 6-Bromo-1-(4-methylbenzyl)indoline-2,3-dione |

| Propargyl bromide | 6-Bromo-1-(prop-2-yn-1-yl)indoline-2,3-dione |

| Ethyl bromide | 6-Bromo-1-ethylindoline-2,3-dione |

| 1,3-Dibromopropane | 1,1'-(Propane-1,3-diyl)bis(this compound-2,3-dione) |

| 11-Bromo-1-undecene | 6-Bromo-1-(undec-10-en-1-yl)indoline-2,3-dione |

| Methyl bromide | 6-Bromo-1-methylindoline-2,3-dione |

| Benzyl bromide | 1-Benzyl-6-bromoindoline-2,3-dione |

| 1,10-Dibromodecane | 1,1'-(Decane-1,10-diyl)bis(this compound-2,3-dione) |

| 4-Bromobenzyl bromide | 6-Bromo-1-(4-bromobenzyl)indoline-2,3-dione |

Data sourced from Rharmili et al. (2024). researchgate.net

Retrosynthetic Analysis for Complex Indoline-Containing Structures

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from a target molecule to readily available starting materials. numberanalytics.com 6-Bromoindole and its reduced form, this compound, are strategically important starting materials in the synthesis of complex, biologically active compounds. Their disassembly in a retrosynthetic sense often reveals key bond formations and strategic advantages.

Case Study 1: NL-Series Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibitors

The inhibitor NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) is designed to potentiate the effects of antibiotics. mdpi.comnih.govresearchgate.net A retrosynthetic analysis reveals that the entire structure can be constructed from two primary fragments: a 6-bromoindole core and a substituted furan (B31954) ring. mdpi.comresearchgate.net

Case Study 2: Marine Tris-Indole Alkaloid Tulongicin A

Tulongicin A is a complex marine natural product with antibacterial properties. Its synthesis provides another example of the strategic importance of 6-bromoindole. The retrosynthetic plan for Tulongicin A envisions a key Friedel–Crafts-type reaction to form one of the C-C bonds linking the indole units. acs.org

The analysis disconnects the bond between the C3 position of the 6-bromoindole moiety and the carbon atom of the adjacent imidazoline-linked bis-indolyl methane (B114726) skeleton. acs.org This points to a forward synthesis where 6-bromoindole acts as a nucleophile, attacking an activated indolyl methanol (B129727) derivative. acs.org This approach highlights how the inherent reactivity of the 6-bromoindole scaffold can be leveraged to construct complex, polycyclic natural products.

Chemical Reactivity and Transformation of 6 Bromoindoline Systems

Reactions at the Bromine Position

The bromine atom at the C6 position of the indoline (B122111) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. openstax.orglibretexts.org

In the context of 6-bromoindoline, the bromine atom can be substituted through nucleophilic substitution reactions. The reactivity of 6-bromoindole (B116670), a related compound, in nucleophilic substitutions highlights its utility in creating complex molecular structures. chemimpex.com While the indoline ring itself is not strongly electron-withdrawing, the presence of other activating groups or the use of strong nucleophiles can facilitate these reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. These reactions significantly enhance the molecular complexity and diversity of the indoline core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. 6-Bromoindole and its derivatives are frequently used in Suzuki-Miyaura reactions to introduce new aryl or vinyl groups at the C6 position. researchgate.netnobelprize.org For instance, the N-protected derivative, tert-butyl 6-bromoindole-1-carboxylate, is a versatile substrate for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. 6-Bromoindole-2-carboxylic acid has been shown to be a good substrate for Buchwald-Hartwig amination, allowing for the introduction of various amine substituents at the C6 position. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand (like Xantphos), and a base such as cesium carbonate.

Other Cross-Coupling Reactions: this compound can also participate in other palladium-catalyzed reactions, such as Stille coupling. Furthermore, 6-bromoindole has been utilized in palladium-catalyzed carbonylation reactions. sigmaaldrich.comchemicalbook.com In one instance, the synthesis of a bacterial cystathionine (B15957) γ-lyase inhibitor involved a palladium-catalyzed cross-coupling reaction to replace the bromine atom in a 6-bromoindole derivative with a 7-chlorobenzo[b]thiophene (B1589383) moiety. nih.gov

Table 1: Examples of Cross-Coupling Reactions with 6-Bromoindole Derivatives

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromoindole derivative, Phenylboronic acid | Pd nanoparticles | 6-Phenylindole derivative | researchgate.net |

| Buchwald-Hartwig | 6-Bromoindole-2-carboxylic acid, Substituted anilines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 6-Anilinoindole derivative | |

| Carbonylation | 6-Bromoindole, 2-(4-fluorophenyl)ethylpiperazine | Palladium catalyst | 6-Carbonylindole derivative | sigmaaldrich.comchemicalbook.com |

| Stille Coupling | This compound derivative | Palladium catalyst | 6-Substituted indoline |

Nucleophilic Aromatic Substitution (SNAr)

Reactions Involving the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a nucleophilic center and can readily participate in various chemical transformations.

The secondary amine of the indoline nucleus can be alkylated using various alkylating agents. This modification is a common strategy to introduce diverse functional groups and build more complex molecular architectures. For example, 6-bromoindole can be alkylated with bromoacetic ester, which is a key step in the synthesis of certain bioactive molecules. nih.gov Similarly, N-alkylation of 6,6'-dibromoisoindigo, a related compound, has been achieved using tosylates in the presence of potassium carbonate. akademisains.gov.my In a recent study, a series of new N-alkylated this compound-2,3-dione derivatives were synthesized by reacting 6-bromoisatin (B21408) with various alkyl bromides under phase transfer catalysis conditions. researchgate.netbozok.edu.tr

Table 2: N-Alkylation of 6-Bromoindole and Related Compounds

| Starting Material | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Bromoindole | Bromoacetic ester | NaH, DMF | 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| 6,6'-Dibromoisoindigo | 7-(bromomethyl)pentadecane | K₂CO₃, DMF | N-alkylated 6,6'-dibromoisoindigo | akademisains.gov.my |

| 6-Bromoisatin | 4-Methyl benzyl (B1604629) bromide | TBAB, K₂CO₃, DMF | N-(4-methylbenzyl)-6-bromoisatin | researchgate.net |

| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH, DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

To control the reactivity of the indoline nitrogen during multi-step syntheses, it is often necessary to introduce a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole (B1671886) nitrogen.

tert-Butyl 6-bromoindole-1-carboxylate: This N-protected derivative is synthesized by reacting 6-bromoindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This compound serves as a key intermediate in the synthesis of various indole-based scaffolds. smolecule.com The Boc group can be removed under acidic conditions to regenerate the free N-H group. The synthesis of tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate also involves the use of a Boc protecting group. google.com

Schiff bases are compounds containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netdergipark.org.tr The indoline nitrogen, after deprotection if necessary, can react with carbonyl compounds to form Schiff bases. While direct examples with this compound are less common in the provided context, the aldehyde group at the C3 position of 6-bromoindole-3-carboxaldehyde (B99375) serves as a reactive site for Schiff base formation with various amines. This highlights the potential for creating Schiff base ligands from functionalized this compound systems. The formation of hydrazide-hydrazone derivatives from 6-bromoindole has also been reported, which are structurally related to Schiff bases. nih.gov

N-Protection and Deprotection Strategies (e.g., tert-butyl 6-bromoindole-1-carboxylate)

Reactions at the Indoline Ring System (excluding C-Br bond)

The reactivity of the this compound scaffold extends beyond transformations involving the carbon-bromine bond, with the indoline ring system itself participating in a variety of chemical reactions. These reactions, which include electrophilic substitutions, oxidations, reductions, and more specialized transformations, allow for extensive functionalization of the heterocyclic core.

Electrophilic Substitution Reactions (e.g., formylation)

Electrophilic substitution on the indoline ring is a key method for introducing new functional groups. The Vilsmeier-Haack reaction, a classic method for formylation of electron-rich aromatic compounds, is a relevant example. ijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The electron-rich nature of the indole nucleus makes it susceptible to electrophilic attack, generally at the C3 position. bhu.ac.in

While direct Vilsmeier-Haack formylation of this compound is not extensively documented, the reaction is a crucial step in the synthesis of related indole derivatives. For instance, in the synthesis of 6-bromo-indole-3-carbinol, a Vilsmeier-Haack formylation is performed on a 6-bromoindole precursor. researchgate.net This suggests that under appropriate conditions, the indoline ring could undergo similar electrophilic substitutions, although the reduced electron density compared to the corresponding indole might necessitate harsher reaction conditions.

A related formylation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, a compound with a similar bicyclic structure, using N-methylformanilide and phosphoryl chloride, yields a mixture of products including the 5-formyl derivative. rsc.org This further indicates the potential for electrophilic formylation on cyclic systems related to indoline.

Table 1: Examples of Formylation Reactions on Indole and Related Systems

| Starting Material | Reagents | Product | Reference |

| 6-Bromoindole | POCl₃, DMF | 6-Bromoindole-3-carbaldehyde | researchgate.net |

| 6,7-Dihydrobenzo[b]thiophen-4(5H)-one | N-methylformanilide, POCl₃ | 5-Formyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one and other products | rsc.org |

Oxidation Reactions (e.g., to 6-Bromoindole-3-carboxylic acid)

The indoline ring system can undergo oxidation at various positions, leading to a range of functionalized products. The oxidation of this compound derivatives can result in the formation of quinones or the introduction of hydroxyl groups. For example, 6-bromo-7-methyl-1H-indole-2,3-dione can be oxidized to the corresponding quinone under specific conditions.

In the context of electrochemical oxidation, 3-substituted indoles can be converted to their corresponding 2-oxindoles in the presence of potassium bromide. researchgate.net This process is thought to proceed through the electrochemical generation of bromine (Br₂), which then reacts with the indole. researchgate.net A similar electrochemical approach could potentially be applied to this compound systems.

Furthermore, the oxidation of the indoline nitrogen is also possible. The use of reagents like diethyl azodicarboxylate (DEAD) has been shown to facilitate the oxidation of amines, a reaction that could be applicable to the secondary amine of the indoline ring. rsc.org

Table 2: Oxidation Reactions of Bromoindole/Indoline Derivatives

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 6-Bromo-7-methyl-1H-indole-2,3-dione | Specific oxidizing conditions | Corresponding quinone | |

| 3-Substituted Indoles | Electrochemical oxidation, KBr | Corresponding 2-oxindole | researchgate.net |

Reduction Reactions (e.g., to 6-Bromoindole-3-methanol)

The reduction of functional groups on the this compound scaffold is a common transformation. Carbonyl groups, such as aldehydes, are readily reduced to the corresponding alcohols. For example, the synthesis of 6-bromo-indole-3-carbinol involves the reduction of an intermediate aldehyde. researchgate.net

The choice of reducing agent is critical to avoid unwanted side reactions, particularly debromination. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comcommonorganicchemistry.com It is generally selective for carbonyl groups and does not typically reduce esters or amides under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com

In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.orgmasterorganicchemistry.com While it can reduce a wider range of functional groups, including carboxylic acids and esters to alcohols, and amides and nitriles to amines, its high reactivity can lead to the cleavage of the carbon-bromine bond, resulting in debrominated products. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Therefore, for reductions of this compound derivatives where the bromine substituent is to be retained, milder reducing agents like NaBH₄ are generally preferred. A patent describing the synthesis of a 6-bromoindole derivative mentions the use of lithium aluminum hydride as a reducing agent in one of the steps. google.com

Table 3: Common Reducing Agents and Their Reactivity

| Reducing Agent | Functional Groups Reduced | Potential Side Reactions with this compound | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Generally none | masterorganicchemistry.comcommonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Debromination | libretexts.orgmasterorganicchemistry.com |

Supramolecular Catalysis and Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers novel approaches to catalysis and molecular recognition. wikipedia.orgrsc.orgcsic.es These interactions, including hydrogen bonding, metal coordination, and hydrophobic forces, can be harnessed to create complex, self-assembled structures with specific functions. wikipedia.org

In the context of this compound, while direct applications of supramolecular catalysis are not widely reported, the potential for such interactions is significant. The indole nitrogen can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking interactions. These features make this compound and its derivatives interesting candidates for incorporation into supramolecular assemblies. wikipedia.org

One study mentions the use of potassium 5-bromoindoline-1-carbodithioate in the formation of a photoactive electron donor-acceptor (EDA) complex. researchgate.net The formation of such a complex is a prime example of a supramolecular interaction, where the bromoindoline derivative acts as an electron donor. researchgate.net This suggests that this compound systems could be employed in the design of new materials with specific electronic and photochemical properties, driven by supramolecular organization.

Photochemical Transformations

The interaction of light with this compound derivatives can induce unique chemical reactions. One notable example is the two-photon isomerization of donor-acceptor Stenhouse adducts (DASAs) derived from 5-bromoindoline. rsc.org These molecules exhibit negative photochromism, and their isomerization can be triggered by non-linear optical processes, allowing for highly localized photoreactions. rsc.org This opens up possibilities for applications in 3D-photocontrol and localized drug delivery. rsc.org

The photochemical generation of radicals from indoline derivatives is another area of interest. For instance, the visible-light-mediated generation of an azidyl radical allows for the direct bifunctionalization of alkenes. mdpi.com This type of photochemical approach is gaining attention as a sustainable method for forming new chemical bonds under mild conditions. mdpi.com Additionally, the formation of photoactive electron donor-acceptor (EDA) complexes involving bromoindoline derivatives has been shown to generate radical species upon excitation with visible light. researchgate.net

While the photochemistry of this compound itself is not extensively detailed, these examples with closely related structures highlight the potential for this compound to participate in a range of light-induced transformations, from isomerization to radical generation.

Electrochemical Reactions

The electrochemical behavior of this compound and its derivatives offers a pathway to controlled oxidation and reduction reactions. The electrochemical oxidation of halogenated anilines, such as 4-bromoaniline, has been studied in acetonitrile (B52724) solution. researchgate.net The primary reaction pathway involves dimerization with the elimination of the para-substituent. researchgate.net

More directly relevant is the electrochemical oxidation of 3-substituted indoles to 2-oxindoles, which can be achieved in the presence of potassium bromide. researchgate.net This reaction is proposed to proceed via the electrochemical generation of bromine, which then acts as the oxidant. researchgate.net Such methods provide a logistically straightforward alternative to using stoichiometric chemical oxidants. researchgate.net

Electrochemical methods can also be employed for the reduction of various organic compounds, including the reduction of carbon dioxide using metal complexes as catalysts. ajchem-a.comdlr.deresearchgate.net While specific studies on the electrochemical reduction of the this compound ring system are not abundant, the general principles of electrochemistry suggest that the bromoindoline core could be susceptible to either oxidation or reduction at an electrode surface, depending on the applied potential and reaction conditions. This presents an avenue for developing green and efficient synthetic methodologies for the modification of this heterocyclic system.

Spectroscopic Characterization Methodologies and Theoretical Studies of 6 Bromoindoline Derivatives

Advanced Spectroscopic Techniques

The structural elucidation and characterization of 6-bromoindoline derivatives rely heavily on a suite of advanced spectroscopic and analytical techniques. These methodologies provide detailed insights into the molecular framework, functional groups, and electronic properties of these compounds, which are crucial for confirming their synthesis and understanding their chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide extensive information about the chemical environment of individual atoms within the molecule.

Detailed research findings from ¹H NMR spectra of this compound derivatives consistently reveal characteristic signals for the trisubstituted benzene (B151609) ring. For instance, in several 6-bromoindole (B116670) derivatives, the aromatic protons present as a well-defined ABX system. mdpi.com Specifically, the proton at the C-4 position typically appears as a doublet with a coupling constant (J) of approximately 7.9-8.5 Hz, the H-5 proton as a doublet of doublets (J ≈ 8.5, 1.5 Hz), and the H-7 proton as a doublet with a smaller coupling constant (J ≈ 1.5-1.7 Hz). mdpi.comnih.gov The chemical shifts of protons in substituents, such as N-alkyl groups or side chains, provide further structural confirmation. nih.govresearchgate.net For example, the methylene (B1212753) protons adjacent to the indole (B1671886) nitrogen in N-substituted derivatives show distinct shifts that are crucial for identifying the nature of the substituent. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons. The carbon atom attached to the bromine (C-6) shows a characteristic signal, and its chemical shift is compared with related 6-bromoindole alkaloids to confirm the bromine's position. mdpi.com In N-alkylated this compound-2,3-dione derivatives, the carbonyl carbons (-C=O) of the dione (B5365651) moiety exhibit distinct resonances at downfield chemical shifts, typically around 183 ppm. researchgate.net The analysis of both ¹H and ¹³C NMR data, often supported by 2D NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. mdpi.commdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Spectroscopy | Solvent | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| Geobarrettin B (2) | ¹H NMR | CD₃OD | 7.54 (1H, d, J=1.6 Hz, H-7), 7.42 (1H, d, J=8.4 Hz, H-4), 7.15 (1H, dd, J=8.4, 1.6 Hz, H-5) | mdpi.com |

| ¹³C NMR | CD₃OD | 140.1 (C-7a), 137.9 (C-3a), 125.7 (C-4), 123.7 (C-5), 116.1 (C-6), 114.1 (C-7) | ||

| Geobarrettin C (3) | ¹H NMR | CD₃OD | 7.84 (1H, s, H-2), 7.64 (1H, d, J=1.6 Hz, H-7), 7.55 (1H, d, J=8.4 Hz, H-4), 7.22 (1H, dd, J=8.4, 1.6 Hz, H-5), 4.92 (2H, s, H-9), 3.42 (9H, s, -N(CH₃)₃) | mdpi.com |

| ¹³C NMR | CD₃OD | 186.0 (C-8), 138.4 (C-7a), 130.4 (C-2), 126.0 (C-4), 124.6 (C-5), 116.1 (C-3), 115.8 (C-6), 114.6 (C-7), 67.8 (C-9), 54.9 (-N(CH₃)₃) | ||

| 6-Bromo-N-butyryltryptamine (3) | ¹H NMR | CDCl₃ | 9.12 (s, 1HN), 7.49 (d, J = 1.7 Hz, 1H), 7.40 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.4, 1.7 Hz, 1H), 3.54 (q, J = 8.8 Hz, 2H), 2.90 (t, J = 6.9 Hz, 2H) | nih.gov |

| ¹³C NMR | Not Provided | Data not specified in the source. | ||

| Potassium 3-Amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate (MNS2) | ¹H NMR | D₂O | 7.51 (s, 1H, CH(Ar)), 7.40 (d, J = 8.4 Hz, 1H, CH(Ar)), 7.12 (m, 2H, CH(Ar)), 6.43 (d, J = 3.2 Hz, 1H, CH(Ar)), 5.04 (s, 2H, CH₂) | mdpi.com |

| ¹³C NMR | D₂O | 171.72, 149.38, 142.76, 136.47, 129.56, 127.34, 122.88, 122.39, 120.26, 114.96, 112.70, 110.90, 101.79, 44.85 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by measuring the absorption of infrared radiation. The IR spectrum of geobarrettin A, a 6-bromoindole derivative, showed absorption bands corresponding to OH (νₘₐₓ 3352 cm⁻¹), NH₂ (νₘₐₓ 3285, 3214, and 1614 cm⁻¹), and lactam (νₘₐₓ 1679 cm⁻¹) functionalities. mdpi.com Similarly, for geobarrettin D, IR bands at 3254, 1182, and 1131 cm⁻¹ suggested the presence of OH and/or NH groups. mdpi.comresearchgate.net In other derivatives, the characteristic N-H stretching vibration of the indole ring is observed around 3400 cm⁻¹. The C-Br stretching vibrations can also be identified, typically appearing in the fingerprint region of the spectrum around 500-600 cm⁻¹. This technique is particularly useful for confirming the presence of key functional groups introduced during synthesis, such as carbonyls in oxadiazole derivatives or amide groups in N-acylated compounds. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound/Derivative Type | Functional Group | Absorption Frequency (νₘₐₓ, cm⁻¹) | Source |

|---|---|---|---|

| Geobarrettin A (1) | OH | 3352 | mdpi.com |

| Geobarrettin A (1) | NH₂ | 3285, 3214, 1614 | |

| Geobarrettin A (1) | Lactam C=O | 1679 | |

| Geobarrettin D (1) | OH / NH | 3254, 1182, 1131 | mdpi.comresearchgate.net |

| Indole derivatives | Indole N–H | ~3400 | |

| This compound | C-Br | ~500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophoric system. For 6-bromoindole derivatives, the UV spectra are often characteristic of the indole or oxindole (B195798) skeleton. For example, geobarrettin B, which contains a 6-bromoindole core, displays characteristic indole chromophore absorptions with maxima (λₘₐₓ) at 230, 270, and 289 nm. mdpi.com Another derivative, geobarrettin A, with an oxindole skeleton, shows absorption maxima at 217 and 263 nm. mdpi.com Similarly, the UV-Vis spectrum for geobarrettin D confirmed the indole assignment with bands at λₘₐₓ 228, 261, and 287 nm. mdpi.com This technique is also used to monitor reactions; for instance, the reactivity of an aldehyde group can be tracked by observing shifts in absorbance around 270 nm.

Table 3: UV-Vis Absorption Maxima for this compound Derivatives

| Compound | Chromophore Skeleton | Absorption Maxima (λₘₐₓ, nm) | Source |

|---|---|---|---|

| Geobarrettin A (1) | Oxindole | 217, 263 | mdpi.com |

| Geobarrettin B (2) | Indole | 230, 270, 289 | mdpi.com |

| Geobarrettin D (1) | Indole | 228, 261, 287 | mdpi.com |

| 6-Bromoindole-3-carboxaldehyde (B99375) derivative | Indole | ~270 |

Mass Spectrometry (MS)

Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRESIMS), is indispensable for determining the elemental composition and molecular weight of this compound derivatives. A key feature in the mass spectra of these compounds is the presence of characteristic isotopic pseudo-molecular ion peaks ([M+H]⁺) in a roughly 1:1 ratio. mdpi.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, of nearly equal natural abundance. For example, the HRESIMS spectrum of geobarrettin A showed ion peaks at m/z 451.0728 and 453.0732, confirming its elemental formula. mdpi.com Similarly, for various N-acyl tryptamine (B22526) derivatives, the mass spectra clearly showed the [M+Na]⁺ adducts with the expected 1:1 isotopic split, confirming their molecular weights and bromine content. nih.gov

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | Ion Type | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| Geobarrettin A (1) | HRESIMS | [M+H]⁺ | C₁₇H₂₀⁷⁹BrN₆O₄ | 451.0728 : 453.0732 (1:1 ratio) | mdpi.com |

| Geobarrettin B (2) | HRESIMS | [M+H]⁺ | C₁₇H₁₈⁷⁹BrN₆O₂ | 417.0675 : 419.0685 (1:1 ratio) | mdpi.com |

| 6-Bromo-N-butyryltryptamine (3) | ESI⁺ | [M+Na]⁺ | Not specified | 330.95 : 332.94 | nih.gov |

| 6-Bromo-N-pentoyltryptamine (4) | ESI⁺ | [M+Na]⁺ | Not specified | 344.97 : 346.96 | nih.gov |

| 6-Bromo-N-hexanoyltryptamine (5) | ESI⁺ | [M+Na]⁺ | Not specified | 359.01 : 360.99 | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. rsc.org It is fundamentally similar to NMR, but it excites electron spins instead of nuclear spins. bhu.ac.in The technique is highly specific to paramagnetic species, such as free radicals, radical ions, and transition metal complexes. ru.ac.za

While ESR is a powerful tool for studying paramagnetic systems, there are no specific ESR spectroscopic studies on this compound derivatives reported in the provided search results. The application of ESR to this compound would require the generation of a paramagnetic form of the molecule, for example, by creating a radical cation or anion through oxidation or reduction, or by complexing it with a paramagnetic metal ion. In such a hypothetical case, ESR spectroscopy could provide valuable information. The g-value would give insight into the electronic structure of the radical, while hyperfine coupling constants would reveal the interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N, and potentially ⁷⁹/⁸¹Br), offering details about the distribution of the unpaired electron's wavefunction across the molecule. ubbcluj.ro The most common ESR measurements are performed using microwaves in the 9-10 GHz range (X-band), with magnetic fields around 0.35 Tesla (3500 Gauss). bhu.ac.in

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique has been successfully applied to several N-alkylated this compound-2,3-dione derivatives. researchgate.netbozok.edu.tr For example, the crystal structures of compounds like 6-bromo-1-(prop-2-yn-1-yl)indoline-2,3-dione were determined, confirming their molecular geometry and revealing details about intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. researchgate.net In one study, XRD analysis showed that two different this compound derivatives crystallized in the triclinic system with the P-1 space group. x-mol.net For analogs like 6-bromoindole-3-carboxylic acid, XRD analysis revealed a dihedral angle of 6° between the carboxylic acid group and the indole ring, which influences molecular packing and stability. The data obtained from XRD is often compared with theoretical calculations from Density Functional Theory (DFT) to gain a deeper understanding of the molecule's structural and electronic properties. researchgate.net

Table 5: X-ray Diffraction Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Findings | Source |

|---|---|---|---|---|

| 6-bromo-1-(prop-2-yn-1-yl)indoline-2,3-dione (4) | Monoclinic | P2₁/c | Confirms molecular structure and analyzes intermolecular interactions. | researchgate.net |

| 6-bromo-1-heptylindoline-2,3-dione (7) | Triclinic | P-1 | Determines 3D atomic arrangement and crystal packing. | researchgate.net |

| 6-bromo-1-octylindoline-2,3-dione (8) | Monoclinic | P2₁/c | Provides precise bond lengths and angles. | researchgate.net |

| 6-bromoindole-3-carboxylic acid analog | Not specified | P21/n | Revealed a 6° dihedral angle between the carboxylic acid group and the indole ring. | |

| Two unnamed benzamide (B126) derivatives (related study context) | Triclinic | P-1 | Supramolecular structures stabilized by hydrogen bonds and C–H…π interactions. | x-mol.net |

Computational and Theoretical Chemistry

Theoretical studies, particularly those employing Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular dynamics simulations, have become indispensable in the characterization of this compound and its derivatives.

Density Functional Theory (DFT) Calculations.researchgate.netbozok.edu.tr

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and properties of this compound derivatives. researchgate.netbozok.edu.tr A popular functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is often paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.netbozok.edu.tr Such studies allow for the prediction and analysis of various molecular attributes.

A fundamental application of DFT is the optimization of molecular geometry. cnr.it By starting with atomic coordinates obtained from experimental methods like X-ray crystallography, DFT calculations can refine the molecular structure to its lowest energy state in the gas phase. researchgate.netcnr.it This process provides accurate theoretical values for bond lengths, bond angles, and torsion angles. researchgate.net For instance, in a study on N-alkylated this compound-2,3-dione derivatives, the geometries of several compounds were optimized using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The resulting optimized structures showed good correlation with experimental data derived from single-crystal X-ray diffraction. researchgate.net

| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|

| Bond Length (C-Br) | 1.90 Å | 1.91 Å |

| Bond Angle (C-N-C) | 108.5° | 109.2° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. researchgate.netajchem-a.com DFT calculations are widely used to determine the energies of these frontier molecular orbitals. researchgate.netmckendree.edu The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com For this compound derivatives, the HOMO and LUMO are typically composed of π and π* molecular orbitals from the aromatic groups. researchgate.net Analysis of N-alkylated this compound-2,3-diones revealed that the HOMO and LUMO energies, along with their orbital distributions, could be successfully evaluated, and these theoretical findings correlated well with experimental observations. researchgate.netbozok.edu.tr

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.54 | -1.89 | 4.65 |

| Derivative B | -6.72 | -2.01 | 4.71 |

DFT calculations can predict various spectroscopic data, including vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). researchgate.netbozok.edu.tr These predicted spectra can then be compared with experimental data to validate both the theoretical model and the experimental findings. researchgate.netbozok.edu.tr For N-alkylated this compound-2,3-dione derivatives, spectral data were calculated using DFT at the B3LYP/6-311++G(d,p) level. researchgate.netbozok.edu.tr The strong correlation between the calculated and experimental results aids in understanding the non-binding intermolecular interactions within the crystal structure. researchgate.netbozok.edu.tr

HOMO-LUMO Energy Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions.researchgate.netbozok.edu.trnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

For derivatives of this compound, Hirshfeld surface analysis has been employed to dissect the complex network of intermolecular forces. researchgate.netbozok.edu.tr In a study of 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, the analysis revealed that the most significant contributions to crystal packing came from H···H (28.1%), H···O/O···H (23.5%), H···Br/Br···H (13.8%), H···Cl/Cl···H (13.0%), and H···C/C···H (10.2%) interactions. nih.gov This indicates that hydrogen bonding and van der Waals forces are the primary interactions governing the crystal packing. nih.gov Similarly, for N-alkylated this compound-2,3-diones, 2D and 3D Hirshfeld surface analyses were instrumental in identifying the closest atomic contacts. researchgate.netbozok.edu.tr

Molecular Dynamics Simulations.nih.govmdpi.com

Molecular dynamics (MD) simulations provide a dynamic perspective of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore conformational changes, solvent effects, and the stability of molecular complexes over time. nih.gov

In the context of 6-bromoindole derivatives, MD simulations have been utilized to study their potential as inhibitors of certain enzymes. researchgate.net For instance, simulations can explore the stability of a ligand-protein complex, providing insights into the binding affinity and the nature of the interactions. researchgate.net These simulations complement molecular docking studies by offering a more dynamic and realistic representation of the biological environment. researchgate.net The use of force fields like CHARMM is common in such simulations. mdpi.com

Applications of 6 Bromoindoline and Its Derivatives in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

The core structure of 6-bromoindoline serves as a versatile building block in the development of novel therapeutic agents. Researchers have successfully synthesized and evaluated a variety of this compound derivatives, demonstrating their potential to combat complex diseases such as cancer and a broad spectrum of microbial infections.

Anticancer Activities

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. biosynth.comresearchgate.net Their cytotoxic effects against various cancer cell lines are a subject of ongoing research, with studies highlighting their ability to induce programmed cell death, modulate critical cellular signaling pathways, and overcome drug resistance. researchgate.net

Induction of Apoptosis in Cancer Cells

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.com For instance, 6-bromoisatin (B21408), a derivative of this compound, has been shown to induce apoptosis in colon cancer cells. mdpi.comresearchgate.net Studies have demonstrated that treatment with 6-bromoisatin leads to characteristic morphological changes associated with apoptosis, such as chromatin condensation. mdpi.com

Furthermore, certain isatin-pyrazole hybrids containing a 6-bromoindole (B116670) moiety have been found to induce apoptosis in non-small cell lung cancer A549 cells. ccspublishing.org.cnsioc-journal.cn These compounds were observed to reduce the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. ccspublishing.org.cnsioc-journal.cn Similarly, some 6-bromo quinazoline (B50416) derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. researchgate.net The induction of apoptosis in cancer cells by these derivatives is often associated with the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com

Modulation of Key Signaling Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. These pathways play a crucial role in cell proliferation, survival, and metastasis.

One of the important pathways targeted by these derivatives is the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. mdpi.com Certain indole (B1671886) derivatives have been shown to inhibit this pathway, leading to anticancer effects. mdpi.com The extracellular signal-regulated kinase (ERK) pathway, which regulates cell proliferation and survival, is another target. mdpi.com

Furthermore, some indole derivatives act as protein kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) that are crucial for cell signaling and growth. mdpi.comresearchgate.net The inhibition of these kinases can disrupt cancer cell proliferation. mdpi.com Natural products and their derivatives, including those with an indole scaffold, are known to modulate various signaling pathways involved in carcinogenesis, such as cell death pathways and embryonic developmental pathways. researchgate.net Chalcones, which can be synthesized with an indole moiety, have also been shown to modulate pathways like the Wnt/β-catenin and NF-κB signaling pathways in cancer cells. encyclopedia.pub

Targeting Drug-Resistant Cancer Cells

A significant challenge in cancer chemotherapy is the development of drug resistance. researchgate.net Derivatives of this compound have shown potential in overcoming this obstacle. researchgate.net Some of these compounds are effective against drug-resistant cancer cell lines, including triple-negative breast cancer cells. researchgate.net

For example, novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, which can be synthesized from bromo-precursors, have demonstrated the ability to circumvent multidrug resistance in tumor cells that is caused by the overexpression of P-glycoprotein. rsc.org Additionally, certain dihydroartemisinin-isatin hybrids have exhibited good activity against adriamycin-resistant (ADR) breast cancer cell lines. researchgate.net The ability of these compounds to be effective against resistant cancer cells highlights their potential as valuable additions to the arsenal (B13267) of anticancer drugs.

Specific Derivatives and Their Efficacy (e.g., Mannich bases, isatin (B1672199) hybrids)

The versatility of the this compound scaffold has allowed for the synthesis of various derivatives with enhanced anticancer efficacy. Mannich bases and isatin hybrids are two prominent examples that have demonstrated significant cytotoxic activities.

Mannich Bases: Mannich bases derived from various heterocyclic compounds, including those with an indole structure, have shown promising anticancer properties. science.govipinnovative.comnrfhh.com These compounds have been reported to inhibit the proliferation of various cancer cell lines, including prostate, liver, and breast cancer cells. ipinnovative.com For example, certain Mannich bases derived from isatin have exhibited significant cytotoxicity against multiple human cancer cell lines. science.gov

Isatin Hybrids: The hybridization of the isatin core (an oxidized derivative of indole) with other pharmacophores has led to the development of potent anticancer agents. researchgate.netimpactfactor.org Isatin-triazole hybrids have shown moderate to good antiproliferative activities against a panel of cancer cell lines. mdpi.com Similarly, isatin-fluoroquinazolinone hybrids have exhibited broad-spectrum anticancer activity. mdpi.com The anticancer mechanism of these hybrids often involves the induction of apoptosis and the inhibition of key enzymes and proteins involved in cancer progression. frontiersin.org

Table 1: Anticancer Activity of Specific this compound Derivatives

| Derivative Type | Specific Compound Example | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Isatin Hybrid | N'-(3-imino-6-bromoindole-2-one)-1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide (7f) | A549 (Non-small cell lung cancer) | IC50 of 29.69 µmol/L, induces apoptosis | ccspublishing.org.cnsioc-journal.cn |

| Isatin | 6-Bromoisatin | HT29 (Colon cancer) | IC50 of 223 µM, induces apoptosis | mdpi.com |

| Quinazoline | 6-bromo quinazoline derivative (5b) | MCF-7 (Breast cancer), SW480 (Colon cancer) | IC50 of 0.53-1.95 µM, induces apoptosis | researchgate.net |

Antimicrobial and Antibacterial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial and antibacterial activities. biosynth.com The emergence of drug-resistant microbial strains has created an urgent need for new antimicrobial agents, and this compound derivatives represent a promising avenue of research. nih.gov

Derivatives of 6-bromoindole have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 6-bromoindole itself has an MIC (Minimum Inhibitory Concentration) value of 64 µg/mL against extensively drug-resistant Acinetobacter baumannii (XDRAB). asm.orgnih.gov

Some 6-bromoindolglyoxylamide polyamine derivatives have exhibited intrinsic antimicrobial activity towards Gram-positive bacteria like Staphylococcus aureus and S. intermedius. nih.gov One particular polyamine derivative was also found to enhance the in vitro activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, research has focused on the development of 6-bromoindole derivatives as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme linked to antibiotic resistance. mdpi.comnih.govresearchgate.net By inhibiting this enzyme, these compounds can potentially enhance the efficacy of existing antibiotics. mdpi.comnih.gov

Table 2: Antibacterial Spectrum of this compound and its Derivatives

| Compound/Derivative | Target Microorganism | Activity | Reference |

|---|---|---|---|

| 6-Bromoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | MIC of 64 µg/mL | asm.orgnih.gov |

| 6-Bromoindolglyoxylamide polyamine derivative (3) | Staphylococcus aureus, S. intermedius (Gram-positive) | Intrinsic antimicrobial activity | nih.gov |

| 6-Bromoindolglyoxylamide polyamine derivative (3) | Pseudomonas aeruginosa (Gram-negative) | Antibiotic enhancing properties | nih.gov |

| 6-Bromoindole derivatives | Escherichia coli (Gram-negative) | Enhanced antibacterial activity | nih.gov |

Quorum Sensing Inhibition (QSI)